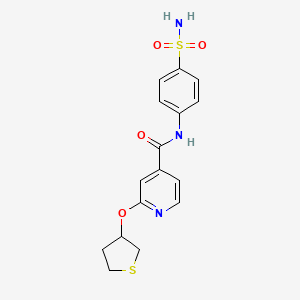
N-(4-sulfamoylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(4-sulfamoylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C16H17N3O4S2 and its molecular weight is 379.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(4-sulfamoylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound can be characterized by its unique chemical structure, which includes a pyridine ring, a sulfonamide group, and a thiolane moiety. The molecular formula is C13H14N2O4S, and its molecular weight is approximately 302.38 g/mol.
Antiviral Properties
Recent studies have indicated that derivatives of N-(4-sulfamoylphenyl)-2-carboxamide exhibit significant antiviral activity against SARS-CoV-2. A study highlighted the binding affinity of synthesized spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives to the main protease (Mpro) of the virus, with binding energy scores ranging from -6.54 to -7.33 kcal/mol, suggesting strong interactions with the target enzyme . The top compounds showed lower HOMO-LUMO energy differences compared to standard antiviral drugs, indicating their potential as effective antiviral agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that modifications in the side chains of N-(4-sulfamoylphenyl)-2-carboxamide derivatives can significantly influence their antiproliferative activity against various cancer cell lines. For instance, compounds with specific substitutions showed enhanced activity against breast and lung cancer cells .
Case Studies
- COVID-19 Inhibition : In a study focusing on the synthesis of spiro derivatives, compounds were tested for their ability to inhibit SARS-CoV-2 replication. The results indicated that certain derivatives not only bound effectively to Mpro but also reduced viral replication in cell cultures .
- Cancer Cell Line Studies : Another research effort evaluated the antiproliferative effects of several derivatives against different cancer cell lines, revealing that some compounds exhibited IC50 values in the micromolar range, indicating potent anticancer activity .
Table 1: Binding Affinity of Compounds Against SARS-CoV-2 Mpro
| Compound | Binding Energy (kcal/mol) | Activity |
|---|---|---|
| Compound 5 | -7.33 | High |
| Compound 6 | -7.22 | High |
| Compound 8 | -6.54 | Moderate |
| Compound 9 | -6.54 | Moderate |
Table 2: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer | 15 |
| Compound B | Lung Cancer | 20 |
| Compound C | Colon Cancer | 25 |
Eigenschaften
IUPAC Name |
N-(4-sulfamoylphenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c17-25(21,22)14-3-1-12(2-4-14)19-16(20)11-5-7-18-15(9-11)23-13-6-8-24-10-13/h1-5,7,9,13H,6,8,10H2,(H,19,20)(H2,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPYXWWJSYHRGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














